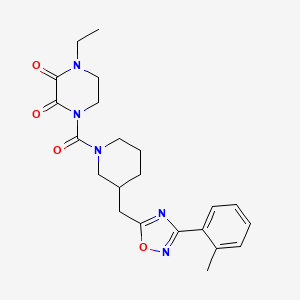
1-Ethyl-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione is an intriguing compound with a complex structure. It belongs to the class of organic compounds known as piperazines, characterized by a nitrogen-rich, six-membered ring structure. The presence of the 1,2,4-oxadiazole ring and the o-tolyl group adds to its unique chemical profile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: : This is typically achieved through the cyclization of acylhydrazides with nitriles under acidic or basic conditions.
Attachment of the o-tolyl group: : This can be introduced via a Friedel-Crafts acylation reaction.
Construction of the piperidine ring: : The piperidine ring is synthesized through a condensation reaction between appropriate ketones and amines, followed by reduction.
Coupling of the piperazine ring: : The final piperazine ring is formed via a nucleophilic substitution reaction, where the piperidine derivative is reacted with a suitable piperazine precursor.
Industrial Production Methods
On an industrial scale, the production involves optimizing these synthetic steps to ensure high yield and purity, often using continuous flow chemistry to streamline and control the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The compound may undergo oxidative cleavage of the oxadiazole ring.
Reduction: : The piperazine and piperidine rings can be hydrogenated under high pressure.
Substitution: : The carbonyl and nitrogen atoms provide sites for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Utilizes agents like potassium permanganate or hydrogen peroxide.
Reduction: : Involves catalysts such as palladium on carbon or nickel.
Substitution: : Often employs alkyl halides, acyl chlorides, or sulfonates under basic or acidic conditions.
Major Products Formed
From oxidation: Various carboxylic acids and amides.
From reduction: Fully hydrogenated piperazine and piperidine derivatives.
From substitution: Varied substituted piperazines, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione has broad applications across multiple scientific disciplines:
Chemistry
Catalysis: : Acts as a ligand in complex catalytic systems.
Polymer Science: : Used in the design of novel polymers with specific properties.
Biology
Enzyme Inhibition: : Serves as an inhibitor for certain enzymatic pathways, useful in biochemical studies.
Fluorescence: : Its derivatives are used in fluorescent tagging for imaging.
Medicine
Drug Design: : Explored for potential pharmaceutical applications, especially in designing drugs targeting neurological pathways.
Industry
Material Science: : Utilized in the synthesis of advanced materials with specialized functions.
Wirkmechanismus
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The presence of the oxadiazole ring facilitates binding to active sites, often interfering with the normal function of biological molecules. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds:
1,4-Diazepane derivatives: : Unlike the simpler structure of diazepane, the oxadiazole group in this compound offers increased rigidity and functional diversity.
Other piperazine derivatives: : The additional oxadiazole and o-tolyl groups in this compound enhance its specificity and binding affinity in biological systems.
List of Similar Compounds
1,4-Diazepane-2,5-dione
1,4-Bis((o-tolyl)methyl)piperazine
1-Ethyl-4-(3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione
This compound's unique structure and diverse functional groups enable its wide-ranging applications and distinguish it from other similar compounds in both reactivity and usage.
Eigenschaften
IUPAC Name |
1-ethyl-4-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carbonyl]piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-3-25-11-12-27(21(29)20(25)28)22(30)26-10-6-8-16(14-26)13-18-23-19(24-31-18)17-9-5-4-7-15(17)2/h4-5,7,9,16H,3,6,8,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDCUMXUQUXIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

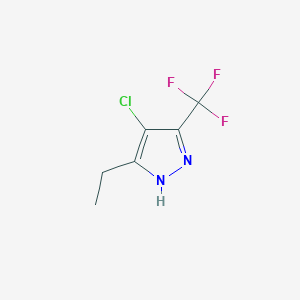

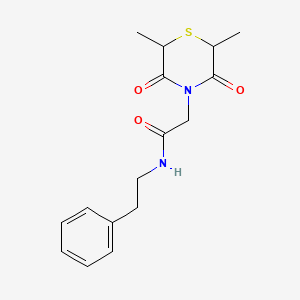

![4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2628234.png)
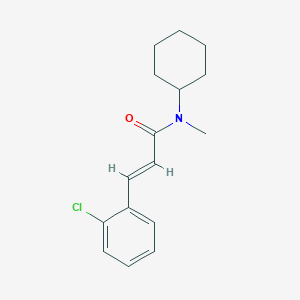


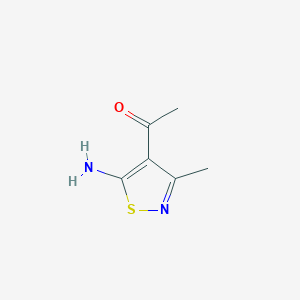
![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-diethylacetamide](/img/structure/B2628243.png)
![8-[(furan-2-yl)methyl]-12-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2628244.png)
![[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol](/img/structure/B2628245.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B2628247.png)
